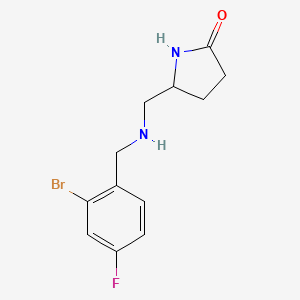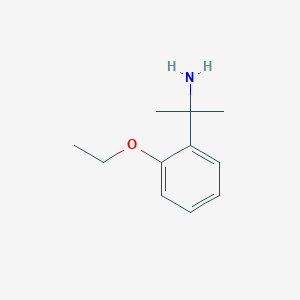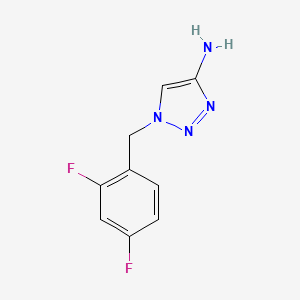
1-(2,4-Difluorobenzyl)-1h-1,2,3-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Difluorobenzyl)-1H-1,2,3-triazol-4-amine is a chemical compound with the following structure:
C7H7F2N
It belongs to the class of benzene derivatives and contains a triazole ring. The compound’s systematic name adheres to IUPAC nomenclature, avoiding abbreviations or acronyms .
Métodos De Preparación
The synthesis of 1-(2,4-Difluorobenzyl)-1H-1,2,3-triazol-4-amine involves several routes. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Here are the steps:
Azide-Alkyne Cycloaddition (CuAAC):
Análisis De Reacciones Químicas
1-(2,4-Difluorobenzyl)-1H-1,2,3-triazol-4-amine can undergo various reactions:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction of the triazole ring can yield different products.
Substitution: Substituents on the benzyl group can be modified.
Common Reagents: Sodium azide, copper catalysts, reducing agents.
Major Products: The triazole ring remains intact, but substituents may change.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Medicine: As a potential drug candidate due to its unique structure.
Chemical Biology: Studying biological processes involving triazoles.
Industry: In the synthesis of other compounds or materials.
Mecanismo De Acción
The exact mechanism of action for 1-(2,4-Difluorobenzyl)-1H-1,2,3-triazol-4-amine depends on its specific targets. It may interact with enzymes, receptors, or cellular pathways, affecting biological processes.
Comparación Con Compuestos Similares
While 1-(2,4-Difluorobenzyl)-1H-1,2,3-triazol-4-amine is unique, it shares features with related compounds like 1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-amine.
Propiedades
Fórmula molecular |
C9H8F2N4 |
|---|---|
Peso molecular |
210.18 g/mol |
Nombre IUPAC |
1-[(2,4-difluorophenyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C9H8F2N4/c10-7-2-1-6(8(11)3-7)4-15-5-9(12)13-14-15/h1-3,5H,4,12H2 |
Clave InChI |
IMLHVIUKHMDBOE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)F)CN2C=C(N=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


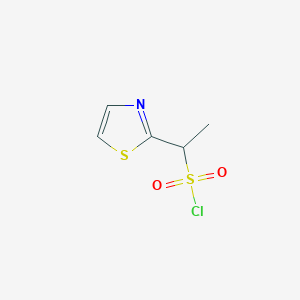
![(4aS,8aR)-4-methyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B13540403.png)

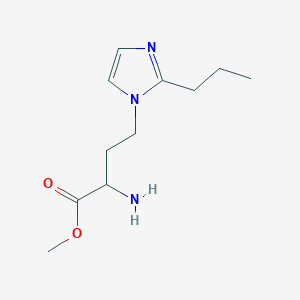
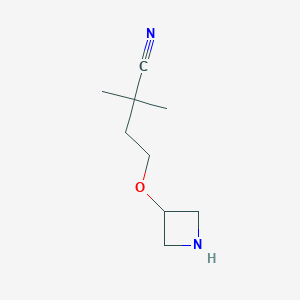
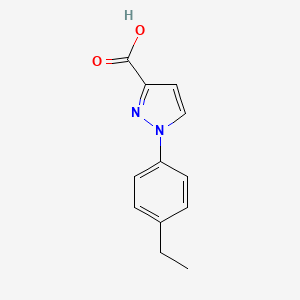
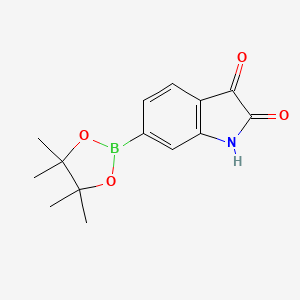
![3-{[(1-Benzylpiperidin-4-yl)methyl]amino}propanenitrile](/img/structure/B13540450.png)
![1-(Hydroxymethyl)-3-azabicyclo[3.3.1]nonan-9-ol hydrochloride](/img/structure/B13540458.png)
